Potency Comparison: Pcsk9-IN-26 vs. PCSK9-IN-18 in PCSK9 Inhibition
Pcsk9-IN-26 demonstrates superior potency in inhibiting PCSK9 compared to PCSK9-IN-18. The IC50 of Pcsk9-IN-26 is reported as less than 1 nM, whereas PCSK9-IN-18 exhibits a binding affinity (KD) of less than 200 nM [1][2].
| Evidence Dimension | Inhibitory potency against PCSK9 |
|---|---|
| Target Compound Data | IC50 < 1 nM |
| Comparator Or Baseline | PCSK9-IN-18, KD < 200 nM |
| Quantified Difference | At least 200-fold difference in potency |
| Conditions | In vitro biochemical assay |
Why This Matters
This >200-fold difference in potency is critical for experiments requiring complete target engagement at low concentrations, reducing off-target effects and conserving valuable compound.
- [1] MedChemExpress. (n.d.). PCSK9-IN-26. View Source
- [2] MedChemExpress. (n.d.). PCSK9-IN-18. View Source
